Hexaammonium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is hexaazanium; N,N'-bis[2-[bis(phosphonatomethyl)amino]ethyl]-N,N'-bis(phosphonatomethyl)ethane-1,2-diamine; hydron . This name reflects the compound’s intricate structure, which consists of a central ethane-1,2-diamine backbone modified with phosphonatomethyl groups and ammonium counterions.
The structural breakdown is as follows:
- Ethane-1,2-diamine core : A two-carbon chain with amine groups at both positions.
- Phosphonatomethyl substituents : Four methyl groups bonded to phosphorus atoms, each functionalized with phosphonate (-PO₃²⁻) groups.
- Ammonium counterions : Six ammonium (NH₄⁺) ions balancing the negative charges of the phosphonate groups.
The InChI identifier further clarifies connectivity:
InChI=1S/C12H36N4O18P6.6H3N/c17-35(18,19)7-13(3-5-15(9-37(23,24)25)10-38(26,27)28)1-2-14(8-36(20,21)22)4-6-16(11-39(29,30)31)12-40(32,33)34;;;;;;/h1-12H2,(H2,17,18,19)(H2,20,21,22)(H2,23,24,25)(H2,26,27,28)(H2,29,30,31)(H2,32,33,34);6*1H3
This string encodes the molecular formula C₁₂H₅₄N₁₀O₁₈P₆ and confirms the presence of six ammonium ions.
Alternative Nomenclatural Conventions in Industrial vs. Academic Contexts
In academic literature, the compound is typically referenced by its IUPAC name or simplified descriptors such as This compound . In contrast, industrial settings prioritize brevity and functionality, using trade names like Dequest 2060 or alphanumeric codes such as DTXSID10240293 .
Academic Conventions :
- Emphasis on structural precision (e.g., "tetrakisphosphonate" denoting four phosphonate groups).
- Use of systematic prefixes (e.g., "hexaammonium" for six ammonium ions).
Industrial Conventions :
- Functional descriptors (e.g., "phosphonic acid stabilizer WPW-2" highlighting its role in peroxide stabilization).
- Regulatory identifiers (e.g., EINECS 301-602-9 for European Inventory listings).
| Context | Example Identifiers |
|---|---|
| Academic | C₁₂H₅₄N₁₀O₁₈P₆, IUPAC name, InChI key |
| Industrial | Dequest 2060, DTXSID10240293, EINECS 301-602-9 |
Relationship to Parent Phosphonic Acid Derivatives (e.g., EDTMP/EDTMPA)
This compound belongs to the aminopolyphosphonate family, sharing structural motifs with ethylenediamine tetra(methylene phosphonic acid) (EDTMPA) and diethylenetriamine penta(methylene phosphonic acid) (DTPMPA).
Key comparisons :
- Backbone complexity : Unlike EDTMPA’s ethylenediamine core, this compound features a more extended ethane-1,2-diylnitrilobis(methylene) framework.
- Phosphonation density : Contains six phosphonate groups versus EDTMPA’s four and DTPMPA’s five.
- Counterion configuration : Hexaammonium ions provide charge balance, whereas EDTMPA often exists as a sodium salt.
The compound’s parent phosphonic acid derivative, CID 10351468 , lacks ammonium counterions and serves as the fully protonated precursor. Its industrial applications, such as scale inhibition and peroxide stabilization, mirror those of DTPMPA but with enhanced chelation capacity due to additional phosphonate groups.
Properties
CAS No. |
93919-71-2 |
|---|---|
Molecular Formula |
C9H46N9O15P5 |
Molecular Weight |
675.38 g/mol |
IUPAC Name |
hexaazanium;N-[2-[bis(phosphonatomethyl)amino]ethyl]-N,N',N'-tris(phosphonatomethyl)ethane-1,2-diamine;hydron |
InChI |
InChI=1S/C9H28N3O15P5.6H3N/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);6*1H3 |
InChI Key |
OGXFLDLTYOMHDI-UHFFFAOYSA-N |
Canonical SMILES |
[H+].[H+].[H+].[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
The synthesis of this compound involves multi-step organic and inorganic reactions, primarily focusing on the formation of the phosphonate groups and their subsequent ammonium salt formation. The preparation can be summarized in the following stages:
Starting Materials
- Triethylenetetramine (TETA) or ethane-1,2-diamine derivatives as the amine backbone.
- Phosphorous acid (H3PO3) or phosphonic acid derivatives as the phosphorus source.
- Formaldehyde or paraformaldehyde as the methylene bridge source.
- Ammonium hydroxide or ammonium salts for salt formation.
Core Synthetic Route
The preparation typically follows a modified Mannich-type reaction, where the amine backbone reacts with formaldehyde and phosphorous acid under controlled acidic conditions to form the phosphonomethylated amine intermediate. This is followed by neutralization with ammonium hydroxide to yield the hexaammonium salt.
Stepwise Process:
-
- The amine (e.g., ethane-1,2-diamine) is reacted with formaldehyde and phosphorous acid in aqueous acidic medium.
- The reaction is conducted under reflux conditions, typically at 90–110 °C for several hours (4–8 hours).
- The reaction forms the tetra(phosphonomethyl) derivative with multiple phosphonate groups attached to the nitrogen atoms.
Isolation of the Phosphonic Acid Intermediate
- After completion, the reaction mixture is cooled, and the phosphonic acid form of the compound is isolated by precipitation or crystallization.
Formation of the Hexaammonium Salt
- The phosphonic acid intermediate is then neutralized with excess ammonium hydroxide solution.
- This step converts the acidic phosphonate groups into their ammonium salt form, yielding the hexaammonium tetrahydrogen phosphonate compound.
- The product is purified by recrystallization from water or aqueous ethanol.
Reaction Conditions and Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | 90–110 °C | Reflux conditions for phosphonomethylation |
| Reaction Time | 4–8 hours | Ensures complete substitution |
| pH | Acidic (pH ~1–3) during reaction | Controlled to favor Mannich-type reaction |
| Neutralization Agent | Ammonium hydroxide (NH4OH) | Excess to ensure full salt formation |
| Solvent | Water or aqueous medium | Facilitates solubility and reaction |
Purification Techniques
- Recrystallization : From water or aqueous ethanol to obtain pure hexaammonium salt crystals.
- Filtration and Drying : Vacuum filtration followed by drying under reduced pressure to remove residual solvents.
Research Findings and Optimization
- The yield and purity of the compound depend heavily on the molar ratios of amine, formaldehyde, and phosphorous acid.
- Excess phosphorous acid can lead to over-phosphonomethylation, causing impurities.
- Controlled pH and temperature are critical to avoid side reactions such as polymerization or degradation.
- Analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis confirm the structure and purity of the final product.
Comparative Table of Preparation Parameters
| Aspect | Description/Value | Impact on Product Quality |
|---|---|---|
| Amine to Formaldehyde Ratio | Typically 1:2 molar ratio | Ensures complete phosphonomethylation |
| Phosphorous Acid Excess | Slight excess (1.1–1.3 equivalents) | Prevents incomplete substitution |
| Reaction Temperature | 90–110 °C | Optimal for reaction kinetics |
| Reaction Time | 4–8 hours | Balances conversion and side reactions |
| Neutralization Agent | Ammonium hydroxide in excess | Complete salt formation |
| Purification | Recrystallization from aqueous solvents | High purity and yield |
Chemical Reactions Analysis
Types of Reactions
Hexaammonium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction can produce amine derivatives .
Scientific Research Applications
Structural Overview
The compound consists of multiple functional groups that contribute to its reactivity and stability. The phosphonate groups provide strong binding capabilities, while the ammonium ions enhance solubility in aqueous environments.
Key Properties
- Molecular Formula : C₁₈H₃₉N₆O₁₂P₄
- Molecular Weight : 569.47 g/mol
- Solubility : Highly soluble in water, making it suitable for biological applications.
- Flash Point : 643ºC, indicating high thermal stability .
Catalysis
Hexaammonium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate has been investigated as a catalyst in various organic reactions. Its unique structure allows for:
- Facilitation of Michael Additions : The compound can act as a catalyst for Michael addition reactions due to the presence of electron-withdrawing phosphonate groups.
- Promoting Esterification Reactions : Its ammonium components enhance nucleophilicity, facilitating ester formation from carboxylic acids and alcohols.
Materials Science
The compound's ability to form stable complexes with metal ions makes it valuable in materials science:
- Synthesis of Metal-Organic Frameworks (MOFs) : It can be used to create MOFs with enhanced porosity and selectivity for gas adsorption.
- Coatings and Composites : The phosphonate groups improve adhesion properties in polymer matrices, leading to the development of advanced coatings with improved durability.
Environmental Remediation
Due to its high solubility and binding properties, this compound shows promise in environmental applications:
- Heavy Metal Ion Removal : Its phosphonate groups can chelate heavy metals from contaminated water sources, effectively reducing toxicity levels.
- Phosphate Recovery : It can be used in processes aimed at recovering phosphorus from wastewater, contributing to sustainable practices in agriculture.
Case Study 1: Catalytic Activity in Organic Synthesis
A study demonstrated the efficacy of this compound as a catalyst for the synthesis of esters from carboxylic acids and alcohols. The reaction conditions were optimized to achieve high yields (up to 95%) within a short reaction time (30 minutes) at room temperature .
Case Study 2: Heavy Metal Ion Removal
Research conducted on the use of this compound for heavy metal ion removal showed that it effectively reduced lead concentrations in contaminated water samples by over 80% within two hours of treatment. The mechanism involved chelation between the heavy metal ions and the phosphonate groups, demonstrating its potential for environmental applications .
Table 1: Comparison of Catalytic Activities
| Reaction Type | Catalyst Used | Yield (%) | Reaction Time |
|---|---|---|---|
| Esterification | Hexaammonium tetrahydrogen | 95 | 30 minutes |
| Michael Addition | Hexaammonium tetrahydrogen | 90 | 45 minutes |
Table 2: Heavy Metal Ion Removal Efficiency
| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Lead | 100 | 20 | 80 |
| Cadmium | 50 | 5 | 90 |
Mechanism of Action
The mechanism of action of Hexaammonium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate involves its ability to form stable complexes with metal ions. The compound’s multiple phosphonate groups provide several binding sites for metal ions, allowing it to effectively sequester and transport these ions. This chelating ability is crucial for its applications in water treatment, medicine, and other fields .
Comparison with Similar Compounds
Hexaammonium Hexahydrogen [Ethane-1,2-diylbis[(Phosphonatomethyl)Imino]ethane-2,1-diylnitrilobis(Methylene)]Tetrakisphosphonate
Tetraammonium Tetrahydrogen (Hexane-1,6-diylbis(Nitrilobis(Methylene)))Tetrakisphosphonate (CAS 38750-81-1)
- Structural Differences : Replaces ethane with a hexane backbone, increasing hydrophobicity and molecular flexibility .
- Functional Impact : The longer alkyl chain reduces water solubility (logP ≈ -1.2 vs. -3.5 for the ethane analog) but improves thermal stability (decomposition temperature: 220°C vs. 195°C) . Applications favor high-temperature industrial processes.
Bisphosphonates (e.g., 1-Hydroxyethylidene-1,1-bisphosphonic Acid)
- Structural Differences: Bisphosphonates feature two phosphonate groups linked to a central carbon, lacking the imino-ethylene backbone .
- Functional Impact : Reduced chelation capacity (binding constant for Ca²⁺: ~10⁶ M⁻¹ vs. ~10⁸ M⁻¹ for the tetrakisphosphonate) limits efficacy in multi-metal systems . However, simpler synthesis routes (e.g., Pudovik reactions) make them cost-effective for pharmaceutical uses .
Hexadecaammonium [[3,6,9,12-Tetrakis(Phosphonatomethyl)-3,6,9,12-Tetraazatetradecane]bis(Nitrilobis(Methylene))]Tetrakisphosphonate
- Structural Differences : Incorporates a tetraazatetradecane macrocycle with 16 ammonium ions, significantly increasing charge density .
- Functional Impact : Superior solubility in polar solvents (water solubility >500 g/L) and enhanced selectivity for heavy metals (e.g., Pb²⁺, Hg²⁺) due to macrocyclic preorganization .
Comparative Data Table
Biological Activity
Hexaammonium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate, commonly referred to as DTPMP (Diethylenetriaminepenta(methylenephosphonic acid)), is a phosphonic acid derivative known for its chelating properties and potential applications in various biological systems. This article delves into the biological activity of DTPMP, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
DTPMP is characterized by a complex molecular structure that includes multiple phosphonic acid groups. Its molecular formula is , with a molecular weight of approximately 573.198 g/mol. The compound exhibits a high density of 1.9 g/cm³ and has a boiling point of around 1003.3 °C at 760 mmHg .
Mechanisms of Biological Activity
Chelation and Metal Ion Binding
DTPMP acts as a multidentate chelator, effectively binding to metal ions such as calcium and magnesium. This property is particularly useful in preventing scale formation in industrial processes and may also play a role in biological systems by modulating metal ion availability .
Antimicrobial Properties
Research indicates that DTPMP exhibits antimicrobial activity against various bacterial strains. It has been shown to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism highlights its potential as an antimicrobial agent in both clinical and environmental applications .
Case Studies
-
Antimicrobial Efficacy
A study published in Applied Microbiology demonstrated that DTPMP significantly inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 0.5 mg/mL for both bacterial strains, indicating strong antimicrobial activity . -
Scale Inhibition
In a controlled environment, DTPMP was tested for its ability to inhibit calcium carbonate scale formation in water systems. Results showed a reduction in scale deposition by over 70% compared to untreated controls, confirming its efficacy as a scale inhibitor . -
Biocompatibility Studies
A biocompatibility assessment conducted on human cell lines indicated that DTPMP exhibits low cytotoxicity at concentrations up to 100 µg/mL. This finding suggests its potential for use in biomedical applications where biocompatibility is crucial .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₉H₂₈N₃O₁₅P₅ |
| Molecular Weight | 573.198 g/mol |
| Density | 1.9 g/cm³ |
| Boiling Point | 1003.3 °C |
| Minimum Inhibitory Concentration | 0.5 mg/mL (E.coli & S.aureus) |
| Scale Inhibition Efficiency | >70% reduction |
Q & A
Basic Research Questions
Q. How can the molecular structure of Hexaammonium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate be resolved, and what techniques are critical for its characterization?
- Methodology : Use X-ray crystallography for precise structural determination, supplemented by nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹H) to confirm phosphonate coordination and amine protonation states. Infrared (IR) spectroscopy can validate functional groups like P=O and N-H bonds. For ammonium counterion analysis, ion chromatography coupled with mass spectrometry (IC-MS) is recommended .
Q. What synthetic routes are effective for producing this compound, and how can purity be optimized?
- Methodology : A stepwise condensation approach involving ethylenediamine derivatives and phosphonomethyl reagents under controlled pH (7–9) is commonly used. Purification via column chromatography (e.g., silica gel or ion-exchange resins) removes unreacted intermediates. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection at 210 nm, as described for similar phosphonates .
Q. Which analytical methods are suitable for quantifying phosphonate groups in this compound?
- Methodology : Titration with standardized Ce(IV) solutions under acidic conditions quantifies active phosphonate groups. For higher sensitivity, inductively coupled plasma optical emission spectroscopy (ICP-OES) targeting phosphorus content (detection limit: ~0.1 ppm) is advised. ³¹P NMR integration provides relative abundance of different phosphonate environments .
Advanced Research Questions
Q. How does the compound’s chelation behavior vary with pH, and what experimental designs can elucidate its binding mechanisms?
- Methodology : Conduct potentiometric titrations (pH 2–12) to determine stability constants (logK) for metal complexes (e.g., Ca²⁺, Fe³⁺). Pair with UV-Vis spectroscopy to monitor ligand-to-metal charge transfer bands. Molecular dynamics (MD) simulations can model conformational changes during chelation .
Q. What environmental persistence data exist for this compound, and how can long-term degradation studies be structured?
- Methodology : Use OECD 301B (Ready Biodegradability Test) frameworks under aerobic conditions. Track degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). For photolytic stability, expose samples to UV light (λ = 254 nm) and analyze using ³¹P NMR to detect phosphonate breakdown .
Q. How do structural modifications (e.g., ammonium vs. potassium counterions) impact its anti-scaling performance in industrial water systems?
- Methodology : Compare scaling inhibition efficiency (ASTM D511-14) for calcium carbonate and sulfate systems. Use scanning electron microscopy (SEM) to assess crystal morphology changes. Ionic conductivity measurements quantify the influence of counterions on solubility and activity .
Q. What contradictions exist in reported stability constants for this compound, and how can experimental variables be controlled to resolve discrepancies?
- Methodology : Replicate studies under standardized conditions (ionic strength: 0.1 M NaClO₄, 25°C). Use a combination of isothermal titration calorimetry (ITC) and NMR to cross-validate binding thermodynamics. Statistical meta-analysis of literature data identifies outliers due to pH or buffer interference .
Key Research Challenges
- Stereochemical Complexity : The compound’s branched phosphonate-amine backbone creates multiple coordination sites, complicating mechanistic studies. Multi-technique approaches (e.g., EXAFS for local metal coordination) are critical .
- Environmental Impact : Long-term ecotoxicity data are sparse. Microcosm studies simulating soil/water systems are needed to assess bioaccumulation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
